Cas no 2227798-05-0 (rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline)

Technical Introduction: rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline is a chiral cyclopropylamine derivative featuring a dimethylaniline substituent. Its stereochemically defined structure, incorporating both (1R,2S) and racemic configurations, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound’s rigid cyclopropane ring enhances conformational stability, while the tertiary amine functionality offers reactivity for further derivatization. Its balanced lipophilicity and electron-donating dimethylaniline group may facilitate applications in catalyst design or bioactive molecule development. The racemic form allows for chiral resolution studies, enabling access to enantiopure variants for targeted research. Suitable for controlled reactions, it is typically handled under inert conditions due to potential sensitivity.
rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline structure
2227798-05-0 structure
Product name:rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline
CAS No:2227798-05-0
MF:C11H16N2
MW:176.258142471313
CID:6568166
PubChem ID:165855229

rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline
    • rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
    • EN300-1761054
    • 2227798-05-0
    • Inchi: 1S/C11H16N2/c1-13(2)11-6-4-3-5-8(11)9-7-10(9)12/h3-6,9-10H,7,12H2,1-2H3/t9-,10+/m0/s1
    • InChI Key: YOUSFNAXHCIGSE-VHSXEESVSA-N
    • SMILES: N[C@@H]1C[C@H]1C1C=CC=CC=1N(C)C

Computed Properties

  • Exact Mass: 176.131348519g/mol
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.4

rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1761054-10.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
10g
$5590.0 2023-05-26
Enamine
EN300-1761054-0.5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
0.5g
$1247.0 2023-09-20
Enamine
EN300-1761054-5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
5g
$3770.0 2023-09-20
Enamine
EN300-1761054-10g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
10g
$5590.0 2023-09-20
Enamine
EN300-1761054-0.1g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
0.1g
$1144.0 2023-09-20
Enamine
EN300-1761054-0.05g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
0.05g
$1091.0 2023-09-20
Enamine
EN300-1761054-2.5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
2.5g
$2548.0 2023-09-20
Enamine
EN300-1761054-5.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
5g
$3770.0 2023-05-26
Enamine
EN300-1761054-0.25g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
0.25g
$1196.0 2023-09-20
Enamine
EN300-1761054-1.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline
2227798-05-0
1g
$1299.0 2023-05-26

rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline Related Literature

Additional information on rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline

Introduction to rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline (CAS No. 2227798-05-0)

rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline (CAS No. 2227798-05-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring and an amino group, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline is defined by its chiral centers at the 1 and 2 positions of the cyclopropyl ring, along with the presence of a dimethylamino group. These structural elements contribute to its potential biological activity and pharmacological properties. The racemic nature of this compound implies that it consists of equal amounts of both enantiomers, which can have different biological effects and interactions with target proteins or receptors.

Recent studies have explored the potential applications of rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline in various therapeutic areas. One notable area of research is its use as a lead compound for the development of novel analgesics. The cyclopropyl ring and amino group in this compound have been shown to interact with specific pain receptors, potentially offering new avenues for pain management without the side effects associated with traditional analgesics.

In addition to its analgesic properties, rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline could be a promising candidate for the development of new antidepressant drugs with improved efficacy and fewer side effects.

The synthesis of rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline has been optimized using advanced synthetic methods to ensure high yields and purity. Various synthetic routes have been explored, including asymmetric synthesis techniques to produce enantiomerically pure forms of the compound. These efforts are crucial for understanding the specific biological activities of each enantiomer and for developing more targeted therapeutic agents.

In terms of pharmacokinetics, rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline has shown favorable properties such as good solubility and stability. These characteristics are essential for ensuring that the compound can be effectively absorbed and distributed in the body, reaching its intended targets with minimal degradation or metabolism. Preclinical studies have also demonstrated that this compound has low toxicity and good safety profiles, making it a suitable candidate for further clinical evaluation.

The potential therapeutic applications of rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline extend beyond pain management and depression treatment. Researchers are also investigating its use in other neurological disorders such as anxiety disorders and neurodegenerative diseases. The ability of this compound to modulate neurotransmitter levels and interact with specific receptors makes it a versatile candidate for addressing a wide range of neurological conditions.

In conclusion, rac-2-(1R,2S)-2-aminocyclopropyl-N,N-dimethylaniline (CAS No. 2227798-05-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to explore its full range of biological activities and clinical applications, paving the way for innovative treatments in various medical fields.

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